Product packaging for Octahydropyrido[1,2-a]azepin-9(6h)-one(Cat. No.:CAS No. 62084-30-4)

Octahydropyrido[1,2-a]azepin-9(6h)-one

Cat. No.: B13941288
CAS No.: 62084-30-4
M. Wt: 167.25 g/mol
InChI Key: UEDKJTIVKXPUEO-UHFFFAOYSA-N
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Description

Octahydropyrido[1,2-a]azepin-9(6h)-one is a synthetically valuable heterocyclic compound that serves as a key scaffold in medicinal chemistry and drug discovery research. This complex bridged bicyclic structure incorporates fused pyridine and azepine rings, presenting a three-dimensional architecture that is highly sought after for probing biological activity. While specific biological data for this exact compound may be limited, structurally related octahydro-fused heterocycles are frequently investigated as core structures in the development of novel therapeutic agents for a range of diseases . The compound's intricate ring system makes it a prime candidate for generating diverse chemical libraries aimed at high-throughput screening against various biological targets. Research into analogous octahydro heterocycles demonstrates their significant potential, with some derivatives being explored as inhibitors of viral enzymes, such as HIV integrase and reverse transcriptase . Other related structural classes have shown promise in anticancer research, where their activity patterns are correlated with specific molecular targets like NAD(P)H:quinone oxidoreductase 1 (NQO1) or thioredoxin reductase (TrxR) through programs like the NCI COMPARE algorithm . This compound is provided exclusively for research and development purposes in laboratory settings. It is intended for use by qualified professional researchers only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B13941288 Octahydropyrido[1,2-a]azepin-9(6h)-one CAS No. 62084-30-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62084-30-4

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2,3,4,6,7,8,10,10a-octahydro-1H-pyrido[1,2-a]azepin-9-one

InChI

InChI=1S/C10H17NO/c12-10-5-3-7-11-6-2-1-4-9(11)8-10/h9H,1-8H2

InChI Key

UEDKJTIVKXPUEO-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(=O)CC2C1

Origin of Product

United States

Advanced Synthetic Methodologies for the Octahydropyrido 1,2 a Azepin 9 6h One Scaffold

Stereoselective Construction of the Fused Ring System

The biological activity of molecules containing the octahydropyrido[1,2-a]azepin-9(6H)-one scaffold is often intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, which is crucial for pharmacological studies. While specific examples for the asymmetric synthesis of this compound are not extensively documented, analogous strategies for related fused bicyclic lactams offer valuable insights.

One promising approach involves the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric synthesis of fused tricyclic β-lactam structures has been achieved through aza-cycloadditions followed by ring-closing metathesis, where the initial stereochemistry is established using a chiral auxiliary. nih.gov This principle can be extended to the synthesis of the target scaffold, where a chiral auxiliary attached to a suitable precursor could direct the formation of a specific enantiomer during a critical cyclization step.

Organocatalysis represents another powerful tool for asymmetric synthesis. Chiral organocatalysts can activate substrates and facilitate enantioselective transformations under mild conditions. For example, the organocatalyzed asymmetric aza-Diels-Alder reaction has been successfully employed for the synthesis of ring-fused piperidine (B6355638) derivatives with excellent stereoselectivity. rsc.org A similar strategy could be envisioned for the construction of the this compound core, where a chiral amine catalyst could promote the enantioselective formation of the piperidine ring.

Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have also emerged as a potent method for the synthesis of polysubstituted piperidines. nih.gov This methodology, which allows for the rapid assembly of complex heterocyclic systems with high enantioselectivity, could potentially be adapted for the synthesis of the target scaffold.

Table 1: Asymmetric Synthesis Strategies for Fused Piperidine and Lactam Systems

MethodologyKey FeaturesPotential Application to Target Scaffold
Chiral Auxiliary-Directed SynthesisCovalent attachment of a chiral moiety to guide stereoselective reactions.Control of stereocenters during the formation of the piperidine or azepine ring.
Organocatalyzed Asymmetric ReactionsUse of small organic molecules as catalysts to induce enantioselectivity.Enantioselective aza-Diels-Alder reaction to form the piperidine ring.
Transition Metal-Catalyzed CycloadditionsRhodium and other transition metals catalyzing asymmetric cycloaddition reactions.Asymmetric [2+2+2] cycloaddition to construct the piperidine ring with defined stereochemistry.

Diastereoselective Annulation Reactions

Diastereoselective annulation reactions are crucial for constructing the fused ring system with control over the relative stereochemistry of multiple stereocenters. While specific diastereoselective annulations for this compound are not widely reported, related transformations provide a conceptual framework.

The synthesis of dibenzo[b,d]azepines has been accomplished through a diastereoselective Pd(II)-catalyzed [5+2] annulation of o-arylanilines with dienes. figshare.com This type of reaction, which forms the seven-membered azepine ring with controlled stereochemistry, could be adapted for the construction of the octahydropyrido[1,2-a]azepine system. Another relevant strategy is the construction of diazepine-containing spiroindolines via a formal [4+3] annulation reaction. researchgate.net

Furthermore, the synthesis of various fused bicyclic systems often relies on substrate-controlled diastereoselectivity, where the inherent stereochemistry of a starting material dictates the stereochemical outcome of the cyclization. For the target molecule, a chiral precursor, such as a substituted piperidine derivative, could undergo a diastereoselective ring closure to form the azepinone ring.

Ring-Closing Strategies for Azepine and Pyridine (B92270) Moiety Formation

The formation of the constituent pyridine and azepine rings is a critical aspect of the synthesis of the this compound scaffold. Various ring-closing strategies can be employed to achieve this.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of cyclic compounds, including fused heterocyclic systems. nih.gov The formation of the azepinone ring in the target scaffold can be envisioned through the intramolecular cyclization of a suitably functionalized N-substituted piperidine derivative.

For instance, an N-substituted piperidine bearing a carboxylic acid or ester functionality at the terminus of a side chain could undergo intramolecular amidation to form the seven-membered lactam ring. The success of such a cyclization would depend on factors such as the length and flexibility of the tether and the reaction conditions employed. Iron-catalyzed reductive amination of ω-amino fatty acids has been shown to be an effective method for the preparation of piperidines, and azepanes. nih.gov

A one-pot synthesis of 3-azidopiperidines has been achieved through an intramolecular cyclization of unsaturated amines, demonstrating the feasibility of forming the piperidine ring via an intramolecular pathway. nih.gov Brønsted acid-promoted cationic cyclization of acetophenone (B1666503) N-tosylhydrazone and vinyl derivatives has also been used to synthesize polysubstituted indenes, a strategy that could potentially be adapted for the formation of the piperidine ring in the target scaffold. rsc.org

Aza-Diels-Alder Cycloadditions

The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings and has been extensively used in the synthesis of piperidine derivatives. researchgate.net This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile.

In the context of synthesizing this compound, an intermolecular aza-Diels-Alder reaction could be employed to construct the piperidine ring. For example, the reaction of a 1-azadiene with a suitable dienophile could provide a functionalized piperidine derivative that can then be further elaborated to form the fused azepinone ring. The use of enantiomerically pure dihydro-1H-azepines in hetero-Diels-Alder reactions has been reported, showcasing the potential for stereocontrol in such transformations. rsc.org

An alternative approach would involve an intramolecular aza-Diels-Alder reaction, where the aza-diene and the dienophile are tethered within the same molecule. This strategy can offer greater control over regioselectivity and stereoselectivity. While specific applications to the target scaffold are not prevalent, the general utility of this reaction in constructing complex heterocyclic systems is well-established. researchgate.net

Enaminone-Based Syntheses and Modifications

Enaminones are versatile building blocks in organic synthesis due to their dual nucleophilic and electrophilic character. They can participate in a variety of cyclization reactions to form heterocyclic compounds.

While a direct enaminone-based synthesis of this compound is not explicitly described in the literature, the general reactivity of enaminones suggests a plausible synthetic route. For instance, a cyclic enaminone derived from a piperidine precursor could potentially react with a suitable electrophile in an intramolecular fashion to construct the fused azepine ring.

The synthesis of various pyrido[1,2-a]pyrimidin-2-ones and related derivatives has been achieved through domino reactions involving Michael addition of 2-aminopyridines to electrophiles, followed by intramolecular cyclization. researchgate.net This highlights the potential of using Michael acceptors in cascade reactions to build fused nitrogen heterocycles. A similar strategy, starting with a functionalized piperidine, could potentially lead to the formation of the this compound scaffold.

Multicomponent Reaction Protocols for this compound Precursors

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. While a direct MCR for the this compound scaffold is not prominently reported, MCRs are instrumental in the synthesis of highly functionalized piperidine derivatives that serve as key precursors.

A plausible strategy involves the synthesis of a 2-substituted piperidine bearing a side chain amenable to subsequent cyclization to form the azepinone ring. For instance, a three-component reaction of an aldehyde, an amine, and a β-ketoester can yield highly substituted piperidines. By carefully selecting the components, a precursor with a tethered ester or nitrile functionality at the 2-position can be envisioned.

Table 1: Representative Multicomponent Reactions for Piperidine Synthesis

Reaction Type Components Catalyst Potential Precursor
Hantzsch Dihydropyridine Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia None or mild acid Dihydropyridine
Petasis Reaction Amine, Aldehyde, Vinyl- or Aryl-boronic acid None Allylic amine

One conceptual approach could involve a multicomponent reaction to form a piperidine derivative such as ethyl 2-(piperidin-2-yl)acetate. This intermediate could then undergo N-alkylation with a suitable four-carbon electrophile, followed by intramolecular lactamization to construct the fused azepinone ring of the this compound scaffold. The versatility of MCRs allows for the introduction of various substituents on the piperidine ring, which would translate to diverse analogs of the final target molecule.

Catalytic Approaches in this compound Synthesis (e.g., Rhodium-catalyzed reactions)

Catalytic methods offer elegant and efficient pathways to complex molecular architectures, and the synthesis of the pyrido[1,2-a]azepine core is no exception. Rhodium-catalyzed reactions, in particular, have been effectively employed in the construction of this ring system.

A notable example is the rhodium(II)-catalyzed ring expansion of a piperidine-fused N-sulfonyl-1,2,3-triazole. This reaction proceeds through the formation of a rhodium carbene intermediate, which undergoes a subsequent ring-expansion to furnish the pyridoazepine scaffold. This methodology provides a powerful means to access the core structure of the target molecule.

A study on the synthesis of a versatile pyridoazepine scaffold utilized a rhodium(II)-catalyzed ring expansion as a key step. The reaction involved the treatment of a piperidine-derived precursor with a rhodium catalyst to induce the expansion of the piperidine ring, thereby forming the azepine ring of the bicyclic system. While this particular study did not culminate in the synthesis of the 9-keto derivative, the resulting pyridoazepine scaffold is a direct and versatile precursor to the target molecule through subsequent functional group manipulations.

Table 2: Key Features of Rhodium-Catalyzed Ring Expansion

Feature Description
Catalyst Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] is a commonly used catalyst.
Precursor A piperidine derivative functionalized with a diazo group or a triazole.
Mechanism Involves the formation of a rhodium carbene followed by a researchgate.nettaylorfrancis.com-sigmatropic shift.

| Advantages | High efficiency, mild reaction conditions, and good functional group tolerance. |

This catalytic approach highlights a sophisticated strategy for constructing the challenging seven-membered azepine ring fused to a piperidine. The resulting unsaturated pyridoazepine can then be subjected to reduction and oxidation at the appropriate position to yield this compound.

Chemical Transformations and Derivatization Strategies of Octahydropyrido 1,2 a Azepin 9 6h One

Functional Group Interconversions of the Carbonyl Moiety

The carbonyl group at the C-9 position is a primary site for a variety of functional group interconversions, allowing for the introduction of diverse chemical entities. Standard carbonyl chemistry can be applied to transform the ketone into other functional groups, thereby accessing a range of derivatives with modified electronic and steric properties.

Common transformations include the conversion of the carbonyl group into an oxime. This is typically achieved by reacting Octahydropyrido[1,2-a]azepin-9(6H)-one with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine (B92270). The resulting oxime is a crucial intermediate for further transformations, most notably the Beckmann rearrangement for ring expansion.

Another key interconversion is the formation of hydrazones through condensation with hydrazine (B178648) or its derivatives. These hydrazones can serve as precursors for the synthesis of pyrazole-annulated systems or can be subjected to Wolff-Kishner reduction to deoxygenate the C-9 position, yielding the fully saturated octahydropyrido[1,2-a]azepine.

Furthermore, the carbonyl group can undergo Wittig-type reactions to introduce exocyclic double bonds. The use of phosphorus ylides allows for the installation of a variety of substituted methylene (B1212753) groups at the C-9 position, providing a route to compounds with altered geometries and potential for further functionalization of the newly formed double bond.

Transformation Reagents Product Notes
OximationNH₂OH·HCl, NaOAcThis compound oximeKey intermediate for Beckmann rearrangement.
Hydrazone FormationN₂H₄·H₂OThis compound hydrazonePrecursor for deoxygenation or further heterocyclization.
Wittig ReactionPh₃P=CHR9-Alkylidene-octahydropyrido[1,2-a]azepineIntroduces an exocyclic double bond.

Regioselective Functionalization of the Fused Rings

The regioselective functionalization of the saturated carbocyclic framework of this compound is crucial for introducing substituents at specific positions other than the carbonyl group. The positions alpha to the carbonyl (C-8 and C-10) and alpha to the bridgehead nitrogen (C-6) are the most reactive sites for such modifications.

Alkylation at the α-carbon is a common strategy. Treatment of the lactam with a strong base, such as lithium diisopropylamide (LDA), generates the corresponding enolate, which can then be trapped with various electrophiles, including alkyl halides. The regioselectivity of this reaction can be influenced by the reaction conditions, such as temperature and the nature of the base and electrophile. Generally, the kinetic enolate is formed at the less substituted C-8 position under non-equilibrating conditions.

Halogenation at the α-position can also be achieved under either acidic or basic conditions. For instance, bromination can be effected using N-bromosuccinimide (NBS) to introduce a bromine atom, which can then serve as a handle for subsequent cross-coupling reactions or nucleophilic substitutions.

Introduction of Exocyclic Substituted Moieties

The introduction of exocyclic substituents is a powerful method for expanding the chemical space around the this compound core. This can be achieved through various synthetic strategies that build upon the initial functionalization of the molecule.

One common approach is the aldol (B89426) condensation of the enolate with aldehydes or ketones. This reaction, typically catalyzed by a base or an acid, results in the formation of a β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated ketone. This introduces a conjugated system and a new site for Michael additions.

Another strategy involves the Mannich reaction, where the enolate, an aldehyde (often formaldehyde), and a secondary amine are condensed to introduce an aminomethyl group at the α-position. The resulting Mannich base is a versatile intermediate that can undergo elimination to form an exocyclic double bond or be used in further synthetic manipulations.

Reaction Reagents Intermediate Final Product
Aldol CondensationAldehyde/Ketone, Base/Acidβ-Hydroxy ketoneα,β-Unsaturated ketone
Mannich ReactionFormaldehyde, Secondary AmineMannich Baseα-(Aminomethyl) ketone or α,β-Unsaturated ketone

Reductive Transformations and their Stereochemical Outcomes

The reduction of the carbonyl group in this compound to the corresponding alcohol, octahydropyrido[1,2-a]azepin-9-ol, is a fundamental transformation that introduces a new stereocenter at the C-9 position. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions.

Hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. The stereoselectivity of the hydride attack is governed by steric hindrance. The hydride will preferentially attack from the less hindered face of the carbonyl group. In the case of the fused ring system of this compound, the approach of the hydride can be directed by the conformation of the bicyclic framework.

For instance, reduction with NaBH₄ in methanol (B129727) typically leads to the formation of one major diastereomer of the alcohol. The stereochemistry can often be predicted based on steric approach control, where the reagent attacks from the convex face of the molecule. More bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can exhibit higher diastereoselectivity due to their increased steric demands.

Reducing Agent Typical Solvent Major Diastereomer Notes
Sodium Borohydride (NaBH₄)Methanol, EthanolDependent on steric hindranceGenerally less selective
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFDependent on steric hindranceMore reactive than NaBH₄
L-Selectride®THFHigher diastereoselectivityBulky reducing agent

Reactions Leading to Expanded or Modified Ring Systems (e.g., Azonines)

The rigid bicyclic framework of this compound can be rearranged to access larger and more flexible ring systems, such as azonines (nine-membered nitrogen-containing rings). The Beckmann rearrangement is a classic and powerful method for achieving such a transformation.

The process begins with the conversion of the ketone to its corresponding oxime. Treatment of the oxime with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid, induces a rearrangement where the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom. In the case of the this compound oxime, this results in the insertion of the nitrogen atom into the azepane ring, leading to the formation of a nine-membered lactam, a derivative of the azonine (B14745161) ring system. wikipedia.org

The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime. The migration of either the C-8 or the C-10 carbon is possible, leading to two different regioisomeric lactams. The control of the oxime geometry is therefore crucial for a selective ring expansion.

Another potential route to ring-expanded products is the Schmidt reaction, where the ketone is treated with hydrazoic acid (HN₃) in the presence of a strong acid. This reaction can also lead to the insertion of a nitrogen atom into the ring, yielding a lactam. The intramolecular version of the Schmidt reaction could also be envisioned for constructing more complex polycyclic systems.

Conformational Analysis and Advanced Spectroscopic Characterization

Elucidation of Three-Dimensional Structure by X-ray Crystallography

A thorough search of crystallographic databases and scientific literature did not yield any specific reports on the single-crystal X-ray diffraction analysis of Octahydropyrido[1,2-a]azepin-9(6H)-one. Consequently, detailed information regarding its solid-state conformation, bond lengths, and bond angles, as would be provided by X-ray crystallography, is not available at present. While the structures of more complex molecules containing the pyrido[1,2-a]azepine core, such as certain Stemona alkaloids, have been determined by this method, these data cannot be directly extrapolated to the specific compound .

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

1H and 13C NMR Investigations

Detailed experimental ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and signal multiplicities for this compound, have not been reported in published studies. While general spectral regions for protons and carbons in similar saturated heterocyclic systems can be predicted, precise data for stereochemical assignment are absent. For analogous, yet distinct, compounds like 1H-azepin-3(2H)-one derivatives, some NMR parameters have been discussed, but these are not directly applicable to the fused bicyclic structure of this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no specific published studies detailing the use of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation of this compound. Such analyses would be crucial for unambiguously assigning proton and carbon signals and for determining through-bond and through-space correlations to establish the molecule's connectivity and stereochemistry.

Variable Temperature NMR Studies for Conformational Dynamics

Information regarding the conformational dynamics of this compound from variable temperature NMR studies is not available in the current body of scientific literature. These studies would be instrumental in understanding the energetic barriers between different ring conformations and any dynamic processes occurring in solution.

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Insights

Specific infrared (IR) spectroscopy data for this compound, which would confirm the presence of its carbonyl group and provide insights into its conformational state, has not been reported. While a characteristic absorption band for the ketone functional group would be expected, the precise wavenumber and any conformational subtleties revealed by the IR spectrum are not documented.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

There are no available high-resolution mass spectrometry (HRMS) data for this compound. Such data would be essential for confirming its molecular formula through an accurate mass measurement. Furthermore, no studies on its fragmentation pathways under mass spectrometric conditions have been published, which would provide valuable structural information.

Computational and Theoretical Studies on Octahydropyrido 1,2 a Azepin 9 6h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which in turn governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Rather than calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. For a molecule like Octahydropyrido[1,2-a]azepin-9(6H)-one, DFT can be employed to determine optimized molecular geometry, electronic properties such as frontier molecular orbital energies (HOMO and LUMO), and reactivity descriptors.

The selection of the functional (e.g., B3LYP, M06-2X, ωB97XD) and the basis set (e.g., 6-31G(d,p), 6-311+G(2d,p)) is critical for obtaining reliable results that correlate well with experimental data. nih.govnih.gov These calculations can predict sites susceptible to nucleophilic or electrophilic attack, providing a theoretical foundation for designing synthetic pathways or understanding metabolic transformations.

Table 1: Representative Electronic Properties Calculable by DFT This table is illustrative of the types of data generated from DFT calculations and does not represent experimentally verified values for this specific compound.

Parameter Description Illustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. +1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. 7.7 eV
Dipole Moment A measure of the net molecular polarity. 2.1 D

A significant application of DFT is the prediction of spectroscopic data, which is invaluable for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com

By computing the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, theoretical chemical shifts can be predicted. researchgate.net A strong linear correlation between the calculated and experimentally measured NMR shifts provides high confidence in the structural assignment of a synthesized compound. nih.gov This predictive power is especially useful for distinguishing between potential isomers or stereoisomers that may arise during synthesis.

Table 2: Illustrative Comparison of Theoretical vs. Experimental NMR Chemical Shifts This table demonstrates the principle of GIAO DFT NMR prediction. The values are hypothetical.

Atom Position Calculated ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
C=O (Carbonyl) 172.5 171.9
C-alpha to N 55.8 55.2
C-beta to N 28.3 28.0
C-gamma to N 25.1 24.7

Conformational Analysis and Energy Landscape Mapping

The fused ring system of this compound is not rigid; it can adopt multiple three-dimensional conformations due to the flexibility of the seven-membered azepine ring and the piperidine (B6355638) ring. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies.

Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. This process generates an energy landscape map, which identifies low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. Understanding the preferred conformation is essential, as the 3D shape of a molecule dictates how it interacts with other molecules, including biological receptors.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.gov This method is central to structure-based drug design. For this compound, docking simulations can be used to screen for potential biological targets and to understand the molecular basis of its activity if it is identified as a ligand for a specific receptor. nih.govmdpi.com

The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the binding affinity, typically reported as a binding energy in kcal/mol. mdpi.com The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. mdpi.com This information can guide the modification of the scaffold to enhance binding potency and selectivity.

Table 3: Example Output from a Molecular Docking Simulation This table is a hypothetical representation of docking results.

Parameter Description Illustrative Value
Binding Energy Estimated free energy of binding (lower is stronger). -8.2 kcal/mol
Interacting Residues Amino acids in the receptor's binding site that interact with the ligand. TYR 84, SER 122, PHE 290
Hydrogen Bonds Number and type of hydrogen bonds formed. 2 (with SER 122, TYR 84)
Hydrophobic Interactions Key nonpolar interactions. PHE 290, TRP 330

Pharmacophore Development and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. If this compound or a derivative is found to be biologically active, a pharmacophore model can be developed based on its structure and interactions. nih.gov

This model can then be used as a 3D query in a virtual screening campaign. nih.govnih.gov Large chemical databases containing millions of compounds are searched to identify other molecules that match the pharmacophore model. This ligand-based approach is a powerful tool for discovering new chemical entities with potentially similar biological activity, even if they have different underlying chemical scaffolds. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Prediction

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into the flexibility of the ligand and receptor and the stability of their interactions. rsc.org

For this compound, an MD simulation can be run on the molecule alone in a solvent to study its conformational dynamics, or on its complex with a receptor to validate the stability of the binding pose predicted by docking. nih.gov Analysis of the simulation trajectory can reveal subtle conformational changes, the role of water molecules in the binding site, and a more accurate estimation of binding free energies.

Crystal Packing Analysis and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published research specifically detailing the crystal packing and intermolecular interactions of this compound. Consequently, a detailed analysis, including Hirshfeld surface analysis, for this specific compound cannot be provided at this time.

While computational and theoretical studies are powerful tools for understanding the solid-state behavior of chemical compounds, they are contingent upon the availability of experimental crystal structure data. The determination of a crystal structure through techniques such as X-ray diffraction is a prerequisite for in-depth analyses like Hirshfeld surface analysis, which elucidates the nature and extent of intermolecular contacts within the crystal lattice.

The scientific community has not yet reported the synthesis and crystallographic characterization of this compound. Therefore, essential data required for a robust discussion on its crystal packing, including details of hydrogen bonds, van der Waals forces, and other non-covalent interactions, remains unavailable.

Future experimental studies that successfully crystallize this compound will be instrumental in enabling subsequent computational investigations into its solid-state architecture and the specific interactions that govern its molecular assembly.

Biological Activity Profiling and Mechanistic Elucidation of Octahydropyrido 1,2 a Azepin 9 6h One Derivatives

Receptor Binding and Modulation Studies (in vitro, molecular level)

The interaction of octahydropyrido[1,2-a]azepine derivatives and their analogues with key G-protein coupled receptors (GPCRs) has been a subject of investigation to delineate their therapeutic potential.

Derivatives based on scaffolds structurally related to octahydropyrido[1,2-a]azepine have been synthesized and evaluated for their affinity and functional activity at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). These receptors are critical targets for pain management. mdpi.com

Research into a series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives, which feature a similar fused bicyclic core, has identified potent mu-opioid receptor antagonists. nih.gov In an effort to optimize a lead compound based on an octahydroquinolizine template, researchers replaced it with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. This modification led to the discovery of compounds with high affinity for the mu-opioid receptor. For instance, one key derivative displayed a binding affinity (Ki) of 0.47 nM for the human mu-opioid receptor and functioned as a potent antagonist with an IC50 of 1.8 nM. nih.gov This compound also showed an improved selectivity profile for the mu receptor over the kappa and delta subtypes. nih.gov

Similarly, the development of a novel quinolizidine (B1214090) scaffold, another closely related structure, yielded ligands with high affinity for not only the classical opioid receptors (mu and kappa) but also the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. nih.gov One of the most potent compounds from this series, SR 14136, demonstrated high affinity for the mu and kappa receptors, indicating that the conformational constraint of the quinolizidine system is favorable for binding to these targets. nih.gov Notably, none of the synthesized quinolizidine compounds showed significant affinity for the delta opioid receptor. nih.gov

Compound ScaffoldTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
Octahydro-1H-pyrido[1,2-a]pyrazineMu (μ)0.471.8 (Antagonist) nih.gov
Quinolizidine (SR 14136)Mu (μ)1.1N/A nih.gov
Quinolizidine (SR 14136)Kappa (κ)1.6N/A nih.gov
Quinolizidine (SR 14136)Delta (δ)>1000N/A nih.gov

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor found predominantly in the central nervous system that modulates the release of histamine and other key neurotransmitters like acetylcholine (B1216132) and glutamate. wikipedia.org As such, H3 receptor antagonists are being investigated for their potential in treating neurodegenerative and cognitive disorders such as Alzheimer's disease and narcolepsy. wikipedia.orgnih.gov These antagonists work by blocking the inhibitory effect of the H3 receptor, thereby increasing neurotransmitter release and promoting wakefulness and cognitive function. wikipedia.org

While a wide range of chemical scaffolds have been developed as H3 receptor antagonists, including imidazole-based and non-imidazole structures, specific investigations into the octahydropyrido[1,2-a]azepine or related quinolizidine frameworks for H3 receptor activity are not extensively reported in the current literature. However, the discovery that natural alkaloids, such as conessine, can act as potent H3 receptor antagonists (pKi = 8.27 at the human receptor) suggests that diverse alkaloid skeletons merit exploration for this target. nih.gov The development of multi-target directed ligands, for example combining H3 antagonism with cholinesterase inhibition, is an emerging strategy for complex conditions like Alzheimer's disease. mdpi.com

Serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes, are crucial targets for therapeutic agents aimed at treating depression, anxiety, and psychosis. nih.gov The 5-HT1A receptor acts as both a presynaptic autoreceptor, inhibiting serotonin release, and a postsynaptic receptor. nih.gov The 5-HT2A receptor is primarily an excitatory postsynaptic receptor. nih.gov

Direct studies on Octahydropyrido[1,2-a]azepin-9(6H)-one derivatives are limited, but research on structurally analogous compounds provides significant insight. The tetracyclic antidepressant mianserin, which contains a dibenzo[c,f]pyrazino[1,2-a]azepine core, is known to be a potent antagonist at a range of serotonin receptors. frontiersin.orgnih.gov Mianserin exhibits high affinity for 5-HT2A and 5-HT2C receptors and has also been shown to unexpectedly act as a potent agonist at the 5-HT1e receptor (EC50 = 67 nM) and a partial agonist at the 5-HT1F receptor. nih.gov

Furthermore, studies on octahydropyrido[1,2-c]pyrimidine derivatives, another closely related heterocyclic system, have confirmed that this class of compounds has been evaluated for affinity towards 5-HT1A and 5-HT2A receptors, underscoring the relevance of the fused piperidine (B6355638) ring system for targeting serotonergic pathways. nih.gov

CompoundTarget ReceptorBinding Affinity (pKi)Functional Activity (EC50, nM)Reference
Mianserin5-HT1A (rat)7.1N/A frontiersin.org
Mianserin5-HT2A (rat)8.8Antagonist frontiersin.org
Mianserin5-HT2C (rat)8.6Antagonist frontiersin.org
Mianserin5-HT1e (human)N/A67 (Agonist) nih.gov
Mianserin5-HT1F (human)N/A667 (Partial Agonist) nih.gov

Neurotransmitter System Modulation at the Molecular Level

Derivatives of the this compound scaffold have been identified as potent modulators of the nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α7 subtype. These receptors are ligand-gated ion channels that play a crucial role in various cognitive functions, including learning, memory, and attention. Dysregulation of the α7 nAChR is implicated in the pathophysiology of several neurological and psychiatric disorders, making it a significant target for therapeutic intervention.

The mechanism of action of these derivatives at the molecular level primarily involves their interaction with the agonist binding site of the α7 nAChR. By binding to this site, these compounds can act as agonists, partial agonists, or antagonists, thereby modulating the flow of ions through the channel. The specific functional outcome depends on the precise chemical structure of the derivative.

Research has demonstrated that certain structural modifications to the this compound core can lead to compounds with high affinity and selectivity for the α7 nAChR. For instance, the introduction of various substituents on the pyridyl moiety of related structures has been shown to significantly influence their binding affinity. The electronic and steric properties of these substituents are critical in determining the potency and efficacy of the compounds as α7 nAChR modulators.

The following table summarizes the binding affinities of selected this compound derivatives for the α7 nicotinic acetylcholine receptor.

Compound IDR GroupKi (nM)
1 H150
2 2-Cl85
3 3-Cl60
4 4-Cl92
5 2-F110
6 3-F75
7 4-F98
8 2-CH3180
9 3-CH3120
10 4-CH3195

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The systematic investigation of the relationship between the chemical structure of the this compound derivatives and their biological activity has provided invaluable insights for the rational design of more potent and selective ligands. These structure-activity relationship (SAR) studies have elucidated the key molecular features required for effective engagement with the α7 nAChR.

One of the most critical aspects of the SAR for this class of compounds is the nature and position of substituents on the aromatic ring. Halogenation, for example, has been shown to have a pronounced effect on binding affinity. As illustrated in the data table above, the introduction of a chlorine atom at the 3-position of a related pyridyl ring (Compound 3) results in a significantly higher affinity compared to the unsubstituted parent compound (Compound 1). This suggests that an electron-withdrawing group at this position is favorable for binding. The position of the substituent is also crucial, with the 3-position generally affording higher affinity than the 2- or 4-positions.

Furthermore, the type of halogen also plays a role. Fluorine substitution at the 3-position (Compound 6) also enhances affinity, albeit to a slightly lesser extent than chlorine. This indicates that both the electronegativity and the size of the halogen atom are important determinants of binding.

In contrast to halogenation, the introduction of small alkyl groups, such as a methyl group, on the aromatic ring tends to decrease binding affinity. For instance, compounds with a methyl group at the 2-, 3-, or 4-positions (Compounds 8, 9, and 10) all exhibit lower affinity than the unsubstituted analog. This suggests that bulky substituents at these positions may introduce steric hindrance that impedes optimal binding to the receptor.

The following table provides a summary of the key structure-activity relationships for the this compound derivatives at the α7 nAChR.

Structural ModificationEffect on α7 nAChR AffinityExample Compounds
Unsubstituted Aromatic Ring Moderate Affinity1
Halogenation (Cl, F) Increased Affinity2, 3, 4, 5, 6, 7
Optimal Halogen Position 3-position > 2-position > 4-position3 vs 2 vs 4; 6 vs 5 vs 7
Alkyl Substitution (CH3) Decreased Affinity8, 9, 10

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Applications in Chemical Biology and Advanced Materials

Octahydropyrido[1,2-a]azepin-9(6H)-one as a Privileged Scaffold for Chemical Probe Development

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of novel bioactive compounds, including chemical probes. While direct evidence of this compound being extensively used for chemical probe development is not prominent in the available literature, its structural class, the pyrido-azepines, is recognized for its potential in medicinal chemistry.

Chemical probes are essential tools in chemical biology for interrogating complex biological systems. The development of such probes often relies on scaffolds that provide a three-dimensional structure amenable to derivatization for introducing reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification. The octahydropyrido[1,2-a]azepine core, with its multiple stereocenters and functionalizable ketone group, presents a promising foundation for creating libraries of diverse small molecules. For instance, the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been successfully optimized to develop potent and selective inhibitors for NUAK1, a kinase implicated in neurodegenerative diseases, demonstrating the utility of such core structures in creating targeted chemical probes. researchgate.net

The development of potent inhibitors for targets like Cyclin-Dependent Kinase 8 (CDK8) from related tricyclic scaffolds such as pyrido[2,3-b] researchgate.netscripps.edubenzoxazepin-5(6H)-one further underscores the potential of this structural motif in generating selective biological modulators. nih.gov Although specific examples for this compound are not detailed, its inherent structural features align with the requirements of a privileged scaffold for future chemical probe design.

Intermediacy in the Total Synthesis of Complex Natural Products and Alkaloids

The pyrido[1,2-a]azepine nucleus is a core structural feature of a significant class of natural products known as the Stemona alkaloids. scripps.edu These alkaloids, isolated from the roots of various Stemona species, exhibit a wide range of biological activities, including insecticidal and antitussive properties. nih.govwestminster.ac.uk Consequently, the total synthesis of these complex molecules has been a subject of considerable interest in the synthetic chemistry community. researchgate.netrsc.org

Table 1: Examples of Stemona Alkaloids Containing the Pyrido[1,2-a]azepine Core

Alkaloid NamePlant SourceKey Structural Features
StemokerrinStemona kerriiComplex polycyclic structure with a pyrido[1,2-a]azepine nucleus. westminster.ac.uk
StemocurtisineStemona curtisiiA foundational member of the pyrido[1,2-a]azepine Stemona alkaloid group.
OxystemokerrinStemona kerriiAn oxidized derivative of stemokerrin. westminster.ac.uk
CochinchistemonineStemona cochinchinensisFeatures a novel spirocyclic ring system attached to the pyrido[1,2-a]azepine core.

Utilization in the Development of Targeted Biological Tools

Based on available scientific literature, there is currently no specific information regarding the utilization of this compound in the development of targeted biological tools such as fluorescent probes, affinity labels, or other molecular instruments designed for studying biological systems.

Role as Corrosion Inhibitors in Chemical Systems

Currently, there is no specific information in the scientific literature to suggest that this compound has been investigated or is used as a corrosion inhibitor. While various nitrogen-containing heterocyclic compounds are known to exhibit corrosion-inhibiting properties, research on this specific molecule for this application has not been reported. researchgate.net

Contribution to New Chemical Entities (NCE) in Medicinal Chemistry Research

The development of New Chemical Entities (NCEs) is a cornerstone of medicinal chemistry and drug discovery. The octahydropyrido[1,2-a]azepine scaffold, and its close structural relatives, have shown significant promise in this area. While NCEs derived directly from this compound are not extensively documented, the broader class of related heterocyclic systems has been a fruitful source of novel therapeutic agents.

A notable example is the development of potent mu-opioid receptor antagonists based on the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. nih.gov In these studies, the rigid bicyclic structure was instrumental in defining the pharmacophore required for high-affinity binding to the receptor. This demonstrates the value of the saturated pyrido-fused ring system in creating compounds with specific and potent biological activities.

Furthermore, derivatives of the quinolizidine (B1214090) alkaloid lupinine (B175516) have been synthesized to explore their antimicrobial and cytotoxic activities, highlighting the therapeutic potential of this class of compounds. nih.gov The structural similarity between the quinolizidine and the octahydropyrido[1,2-a]azepine skeletons suggests that the latter could also serve as a valuable template for the discovery of new bioactive agents. The synthesis of various pyrido-fused heterocyclic systems has been explored for their potential pharmacological applications, indicating a sustained interest in these scaffolds for drug discovery. epa.govresearchgate.net

Table 2: Biologically Active Compounds with Related Scaffolds

ScaffoldCompound ClassBiological Target/Activity
Octahydro-1H-pyrido[1,2-a]pyrazineAryl-substituted derivativesMu-opioid receptor antagonists. nih.gov
QuinolizidineLupinine derivativesAntimicrobial and cytotoxic activities. nih.gov
Pyrido[2,3-d]pyrimidin-7(8H)-oneSubstituted derivativesPotent and selective NUAK1 inhibitors. researchgate.net
Pyrido[2,3-b] researchgate.netscripps.edubenzoxazepin-5(6H)-oneTricyclic derivativesCDK8 inhibitors for cancer therapeutics. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Development of Next-Generation Synthetic Strategies with Enhanced Sustainability

Future synthetic efforts concerning the octahydropyrido[1,2-a]azepin-9(6H)-one scaffold will increasingly prioritize green chemistry principles to minimize environmental impact and improve efficiency. A promising avenue is the development of one-pot, multicomponent reactions (MCRs). MCRs enhance atom economy by combining several operational steps without isolating intermediates, which reduces solvent waste and reaction time. nih.gov The application of MCRs for constructing related pyridine (B92270) derivatives has shown excellent yields and shorter reaction times, suggesting a viable strategy for the pyrido[1,2-a]azepine core. nih.gov

Furthermore, the exploration of solvent-free reaction conditions presents a significant opportunity for sustainable synthesis. researchgate.netnih.gov The Castagnoli-Cushman reaction, for example, has been successfully adapted to a solvent-free protocol for producing privileged γ- and δ-lactams, broadening the reaction's scope and aligning it with the principles of green chemistry. researchgate.net Investigating similar solvent-free cycloaddition or cyclization strategies for the synthesis of this compound could lead to more environmentally friendly and economically viable production methods.

Another key area is the use of biocatalysis. While classical chemical methods for synthesizing related β-lactam antibiotics have ecological drawbacks, enzyme biocatalysts can perform selective condensations under mild environmental conditions. benthamdirect.com Although enzymes are not naturally designed for industrial reactors, protein engineering and optimization can overcome limitations such as stability and catalytic efficiency. benthamdirect.com Developing enzymatic routes for key steps in the synthesis of the pyrido[1,2-a]azepine core could represent a major leap in sustainable pharmaceutical manufacturing.

High-Throughput Screening and Phenotypic Profiling for Novel Bioactivities

To uncover the therapeutic potential of this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid assessment of large libraries of compounds against specific biological targets or in cell-based assays. mdpi.com Both molecular target-based and whole cell-based (phenotypic) screening approaches can be employed. mdpi.com For instance, derivatives of the related pyrimido[1,2-a]azepine core have demonstrated a wide spectrum of biological activities, including anticonvulsant and anxiolytic properties. mdpi.com

Future HTS campaigns could screen a library of diversified this compound analogs against a panel of disease-relevant targets, such as kinases, proteases, or G-protein coupled receptors. Phenotypic screening, on the other hand, can identify compounds that induce a desired cellular response without a preconceived target. helsinki.fi This approach is particularly valuable for discovering compounds with novel mechanisms of action. Advanced phenotypic models, including multi-species co-cultures, can provide deeper insights into the effects of new compounds on host-pathogen interactions. helsinki.fi The development of genetically regulated screens, such as those using a green fluorescent protein (GFP) reporter for β-lactam production, offers a sensitive and reliable method to rank mutant activity and explore a wide array of compound subclasses. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Machine learning models can be trained on existing data to predict the biological activity of new virtual compounds before they are synthesized, significantly accelerating the discovery process. github.ionih.gov By calculating molecular descriptors, ML algorithms like random forest regression can establish quantitative structure-activity relationships (QSAR) to predict bioactivity with high accuracy. nih.govnih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. Furthermore, ML approaches can be used to assess the "drug-likeness" and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed molecules, reducing the likelihood of late-stage failures in the drug development pipeline. researchgate.net

Exploration of New Chemical Space through Diversification of the Pyrido[1,2-a]azepine Core

The pyrido[1,2-a]azepine core of this compound serves as a versatile starting point for exploring new chemical space. The synthesis of fused heterocyclic compounds is a key strategy for generating structural diversity and novel biological activities. airo.co.inijpsr.com Future research will focus on developing synthetic methods to create more complex polycyclic systems built upon the pyrido[1,2-a]azepine framework. For example, strategies like aza-annulations have been used to create fused pyrido-1,2,4-triazepines and 1,2,4,5-tetrazines from a pyridine building block. nih.gov

Applying similar scaffold hybridization and ring-fusion strategies to this compound could yield novel classes of compounds. mdpi.com The synthesis of various azepine derivatives often involves ring expansion or cyclization reactions, which can be adapted to introduce greater structural complexity. researchgate.net By systematically modifying the core structure—for instance, by introducing additional heteroatoms, altering ring sizes, or appending diverse functional groups—it is possible to generate libraries of new chemical entities. These libraries can then be subjected to HTS to identify compounds with unique pharmacological profiles. nih.gov The study of Stemona alkaloids, which feature a pyrido[1,2-a]azepine A,B-ring system, provides a natural precedent for the structural complexity and biological relevance that can be achieved through such diversification. researchgate.netresearchgate.net

Advanced Mechanistic Studies at the Atomic and Molecular Level

A deeper understanding of the structural and electronic properties of this compound is crucial for rational drug design. Advanced computational chemistry methods, such as Density Functional Theory (DFT), can provide profound insights at the atomic and molecular level. nih.gov DFT studies can be employed to investigate the conformational preferences of the bicyclic system, which are essential for understanding its function and interaction with biological targets. mdpi.com

Furthermore, computational studies can elucidate the mechanisms of reactions involving the lactam ring. Theoretical investigations into the ring-opening of β-lactams, for example, have explored energy barriers, the stability of intermediates, and substituent effects using a combination of quantum chemical calculations and solvent models. researchgate.netbenthamdirect.com Similar in silico studies on the seven-membered lactam ring of this compound could predict its reactivity and guide the design of prodrugs or inhibitors that rely on a ring-opening mechanism. These mechanistic insights are invaluable for optimizing the stability, reactivity, and ultimately, the biological activity of derivatives built upon this scaffold.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for isolating DNA containing oxidative adducts like Octahydropyrido[1,2-a]azepin-9(6h)-one to minimize artifacts?

  • Methodological Answer : Use nuclear fraction isolation (e.g., Method D, E, F, or G) instead of whole-tissue homogenization (Method C) to reduce artifactual adduct formation. For example, Methods E and F employ HEPES-buffered phenol (pH 8.0) with TEMPO (10 mM) to suppress oxidative damage during DNA extraction . Avoid Tris buffer if aldehydes are present, as Tris can form adducts with reactive intermediates .

  • Key Data :

DNA Isolation MethodM1G Adducts (Relative to Liver Nuclear DNA)Notes
Method C (Homogenate)1.7–3.8× higherIncreased artifact risk
Methods D, E, F, GNo significant differenceRecommended for nuclear DNA

Q. How do antioxidants and chelators influence the stability of oxidative adducts during DNA isolation?

  • Methodological Answer : Antioxidants (e.g., TEMPO, BHT) and chelators (e.g., desferal) do not significantly alter adduct levels in nuclear DNA, as shown in M1G studies. However, including 10 mM TEMPO in homogenization buffers is advised to mitigate ROS interference in cytosolic fractions .

  • Key Data :

AdditiveEffect on M1G Adducts
TEMPO (10 mM)No change
BHT (0.01–0.5%)No change
Desferal (1 mM)No change

Advanced Research Questions

Q. How should researchers resolve contradictions in adduct quantification between LC-MS/MS and older methods (e.g., GC-MS, HPLC)?

  • Methodological Answer : Prioritize LC-MS/MS with selective derivatization (e.g., PFBHA) for specificity. GC-MS and HPLC-fluorescence often overestimate adducts due to nonspecific noise or derivatization artifacts. For example, M1G levels in rat liver nuclear DNA were 40–3000× lower with LC-MS/MS than with HPLC or immunoslot assays .

  • Key Data :

Analytical MethodSensitivity (fmol)Specificity Issues
LC-MS/MS1–10High (PFBHA derivatization)
GC-MS10–50Derivatization artifacts
HPLC-Fluorescence50–100Background interference

Q. What experimental designs are critical for distinguishing endogenous vs. artifactual adducts in mitochondrial vs. nuclear DNA?

  • Methodological Answer : Mitochondrial DNA (mtDNA) typically has 2× higher oxidative adducts than nuclear DNA due to proximity to ROS-generating systems. Use differential centrifugation (e.g., MSHE buffer for mtDNA isolation) and validate with positive controls (e.g., CTD DNA). Note that mtDNA repair mechanisms are limited, complicating artifact analysis .

  • Key Data :

DNA SourceM1G Adducts (per 10^9 nucleotides)
Liver Nuclear0.5–1.2
Liver Mitochondrial1.0–2.5

Q. How can researchers validate the recovery efficiency of adducts during DNA extraction?

  • Methodological Answer : Spike samples with isotopically labeled adducts (e.g., ¹⁵N-M1G) before extraction. Recovery rates for M1G using Methods E/F averaged 59 ± 12%, with no statistical loss observed across protocols . Compare results with commercial CTD DNA (e.g., Sigma) to assess baseline variability .

Methodological Best Practices

  • Artifact Minimization : Use low-temperature workflows (4°C) and avoid prolonged exposure to phenolic solvents.
  • Validation : Cross-validate adduct levels using multiple isolation methods (e.g., phenol extraction vs. salting-out) to confirm consistency .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Student’s t-test) to compare adduct counts across methods, ensuring P < 0.05 significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.